5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a combination of indole, pyrimidine, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The indole derivative is then reacted with a chlorophenoxyethyl group and further condensed with a pyrimidine trione derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The indole and pyrimidine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and pyrimidine rings, while reduction could produce various reduced derivatives.
Scientific Research Applications
5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets, while the pyrimidine trione core can contribute to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside contain the pyrimidine ring and are used in various therapeutic applications.
Chlorophenoxy Compounds: 2,4-Dichlorophenoxyacetic acid is a well-known herbicide that shares the chlorophenoxy group.
Uniqueness
What sets 5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of these three functional groups, which may result in synergistic effects and enhanced bioactivity compared to its individual components .
Properties
Molecular Formula |
C23H20ClN3O4 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20ClN3O4/c1-25-21(28)17(22(29)26(2)23(25)30)13-15-14-27(19-9-5-3-7-16(15)19)11-12-31-20-10-6-4-8-18(20)24/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
NMGDBJYKEBLVFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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